3,5-Dichlorobenzoyl cyanide
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Overview
Description
3,5-Dichlorobenzoyl cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichlorobenzoyl cyanide typically involves the reaction of 3,5-dichlorobenzoyl chloride with a cyanide source. One common method is the cyano-de-halogenation of 3,5-dichlorobenzoyl chloride using a metal cyanide, such as cuprous cyanide, in the presence of a phase transfer catalyst . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination of benzoyl cyanide followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by nucleophiles such as amines, leading to the formation of amides.
Hydrolysis: The compound can be hydrolyzed to form 3,5-dichlorobenzoic acid under acidic or basic conditions.
Reduction: Reduction of the cyanide group can yield corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines in the presence of a base (e.g., pyridine) and solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed:
Amides: Formed through nucleophilic substitution with amines.
3,5-Dichlorobenzoic Acid: Formed through hydrolysis.
Amines: Formed through reduction reactions.
Scientific Research Applications
3,5-Dichlorobenzoyl cyanide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of advanced materials and polymers.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzoyl cyanide primarily involves its reactivity towards nucleophiles. The electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an electrophilic reagent.
Comparison with Similar Compounds
2,5-Dichlorobenzoyl Cyanide: Similar in structure but with chlorine atoms at the 2nd and 5th positions.
3,4-Dichlorobenzoyl Cyanide: Chlorine atoms at the 3rd and 4th positions.
2,4-Dichlorobenzoyl Cyanide: Chlorine atoms at the 2nd and 4th positions.
Uniqueness: 3,5-Dichlorobenzoyl cyanide is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of products formed in chemical reactions. The 3,5-substitution pattern provides distinct electronic and steric effects compared to other isomers, making it valuable in selective synthetic applications.
Properties
IUPAC Name |
3,5-dichlorobenzoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFFHQHAQDOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99567-74-5 |
Source
|
Record name | 3,5-dichlorobenzoyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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